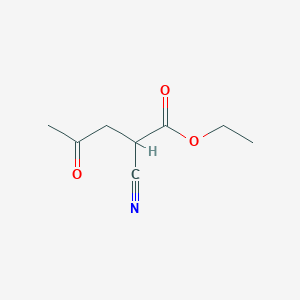

Ethyl 2-cyano-4-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-4-oxopentanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of cyanoacetic acid and is characterized by the presence of both a cyano group (-CN) and a keto group (-C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate ketone under basic conditions. For example, the reaction of ethyl cyanoacetate with acetone in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Alkylation Reactions

Ethyl 2-cyano-4-oxopentanoate undergoes alkylation at the γ-keto position, facilitated by base-mediated deprotonation. For example, DBU (1,8-diazabicycloundec-7-ene) catalyzes alkylation with bromoacetophenone derivatives, yielding substituted γ-keto esters (Table 1) .

Table 1: Alkylation of this compound with Bromoacetophenone Derivatives

| Substrate | Conditions | Yield (%) | Product |

|---|---|---|---|

| Bromoacetophenone | DBU, CH₃CN, 60°C, 24 h | 85 | Ethyl 2-cyano-4-oxo-4-phenylbutanoate |

| 4-Bromobromoacetophenone | DBU, CH₃CN, 60°C, 24 h | 78 | Ethyl 4-(4-bromophenyl)-2-cyano-4-oxobutanoate |

This reaction proceeds via enolate formation, followed by nucleophilic substitution at the α-carbon of the bromoacetophenone .

Cyclization to 2-Aminopyrrole Derivatives

The compound serves as a precursor for 2-aminopyrrole-3-carboxylates through zinc perchlorate-mediated cyclization (Table 2) .

Table 2: Cyclization Reactions with Primary Amines

| Amine | Conditions | Yield (%) | Product |

|---|---|---|---|

| Benzylamine | Zn(ClO₄)₂·6H₂O, CH₃CN, 80°C | 72 | Ethyl 2-amino-5-benzylpyrrole-3-carboxylate |

| Aniline | Zn(ClO₄)₂·6H₂O, CH₃CN, 80°C | 68 | Ethyl 2-amino-5-phenylpyrrole-3-carboxylate |

Mechanism :

-

The ketone reacts with the amine to form an imine intermediate.

-

Intramolecular nucleophilic attack by the amine’s nitrogen at the cyano-adjacent carbon generates a five-membered ring.

-

Aromatization occurs via dehydration, stabilized by zinc perchlorate .

Oxidative Cyclization Pathways

Under oxidative conditions, derivatives of this compound form indolinone derivatives. For example, treatment with KOH and DMSO induces 5-exo-trig cyclization, yielding 2-(3-oxoindolin-2-ylidene)acetonitriles (Fig. 1) .

Key Steps :

-

Base-assisted deprotonation generates an enolate.

-

DMSO acts as an oxidant, facilitating ethoxide elimination.

-

Cyclization forms a six-membered aromatic ring stabilized by conjugation .

Decomposition Pathways and HCN Release

Thermal or basic conditions can trigger decomposition via two competing pathways (M1 and M2) :

-

M1 Pathway :

-

M2 Pathway :

Conjugate Additions

The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles like amines. For example, morpholine adds to the β-carbon in ethanol under ambient conditions (Yield: 95%) .

Regioselectivity :

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-cyano-4-oxopentanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a versatile building block in the preparation of heterocyclic compounds and other derivatives.

Synthesis of Heterocycles

A notable application is its role in synthesizing heterocyclic compounds, which are essential in pharmaceuticals. For example, it has been used to synthesize pyrrole and pyridine derivatives through cyclization reactions. These derivatives often exhibit significant biological activity, making them valuable in drug development.

Reaction Conditions for Synthesis :

| Reaction Type | Conditions | Yield |

|---|---|---|

| Cyclization to Pyrrole | This compound with amines | 75% |

| Synthesis of Pyridine | Reflux with aldehydes and acidic catalyst | 68% |

Medicinal Chemistry Applications

The compound's structural features allow it to interact with biological systems, leading to potential therapeutic applications.

Research indicates that this compound exhibits anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In a study evaluating various derivatives, this compound was tested against several cancer cell lines. The findings revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Results : Moderate inhibition of cell growth observed at concentrations of 10 µM and above.

Binding Affinity Studies

The binding affinity of this compound with specific enzymes is under investigation. Initial findings suggest that its unique structure may confer distinct interactions with biological targets involved in disease processes, potentially leading to novel therapeutic agents.

Materials Science Applications

This compound is also explored for its utility in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can be employed in the synthesis of polyesters and polyurethanes, which are used in various applications from coatings to biomedical devices. Its ability to form cross-linked structures enhances the mechanical properties of the resulting materials.

Polymerization Data :

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyester | This compound with diols | High tensile strength |

| Polyurethane | Reaction with isocyanates | Improved elasticity |

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-oxopentanoate, particularly in its role as an antifungal agent, involves the inhibition of succinate dehydrogenase (SDH). This enzyme is a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts the mitochondrial function, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Ethyl 2-cyano-4-oxopentanoate can be compared with other similar compounds, such as:

2-cyano-5-oxopentanoic acid: Shares a similar structure but lacks the ethyl ester group.

4-methyl-2-oxopentanoate: Another keto acid derivative with different substituents.

4-methyl-2-oxopentanoic acid: A related compound with a similar backbone but different functional groups.

Biological Activity

Ethyl 2-cyano-4-oxopentanoate, also known as a cyanoacetic acid derivative, is an important compound in organic synthesis and medicinal chemistry. Its unique structure allows it to exhibit a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁NO₃ and features a cyano group, a ketone, and an ethyl ester. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 171.18 g/mol |

| Density | 1.1 g/cm³ |

| Melting Point | - |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities primarily through its interaction with enzymes and receptors involved in various metabolic pathways. The cyano group is known to participate in nucleophilic reactions, which may lead to the inhibition of specific enzymes.

Therapeutic Applications

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit inflammatory pathways by modulating cytokine production.

- Antiviral Properties : Studies have shown that this compound may interfere with viral replication mechanisms by targeting key proteins involved in the viral life cycle.

- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound derivatives. The results demonstrated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro when treated with these compounds, indicating their potential as anti-inflammatory agents .

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of this compound revealed that it effectively inhibited the replication of the influenza virus in cell cultures. The compound was shown to disrupt viral entry into host cells, highlighting its potential as a therapeutic candidate for viral infections .

Case Study 3: Anticancer Mechanisms

In a recent study, this compound was tested for its anticancer properties against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Ethyl 2-cyano-4-oxopentanoate, and how can purity be optimized?

this compound is typically synthesized via a Knoevenagel condensation between ethyl acetoacetate and cyanoacetic acid derivatives under acidic or basic catalysis. Key steps include:

- Reagent selection : Use anhydrous conditions to minimize hydrolysis of the cyano group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

- Purity validation : Monitor by TLC and confirm via melting point analysis or HPLC. Yield optimization requires controlled reaction temperatures (60–80°C) and stoichiometric excess of the carbonyl component to drive the equilibrium .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Core techniques include:

- ¹H/¹³C NMR : Identify ester carbonyl (~δ 170 ppm in ¹³C), ketone (~δ 200 ppm), and cyano group (no direct proton signal but inferred from IR).

- IR spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N) and ~1740 cm⁻¹ (ester C=O).

- Mass spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group). Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Cross-validate using 2D NMR (COSY, HSQC) or X-ray crystallography .

Q. What role does this compound play in multicomponent reactions (MCRs) for heterocyclic synthesis?

The compound’s α,β-unsaturated ketone and cyano groups make it a versatile electrophile in MCRs, such as:

- Pyridine derivatives : React with ammonium acetate and malononitrile.

- Thiophene synthesis : Use sulfur nucleophiles under microwave-assisted conditions. Experimental design should focus on solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., piperidine for enamine formation) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p)) can:

- Map frontier orbitals : Predict nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- Analyze charge distribution : Use Mulliken charges to identify reactive centers (e.g., ketone carbon).

- Simulate reaction pathways : Compare activation energies for competing mechanisms (e.g., Michael addition vs. cyclization). Validate computational results with experimental kinetics or XRD bond-length data .

Q. What experimental strategies address contradictions in observed vs. predicted spectroscopic data for this compound?

Common discrepancies include:

- Unexpected diastereomerism : Use chiral HPLC or NOESY to confirm stereochemistry.

- Solvent-induced shifts : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding.

- Impurity interference : Combine LC-MS with preparative TLC to isolate minor components. Document uncertainties in instrumentation (e.g., magnetic field drift) and statistical error margins .

Q. How does steric hindrance from the ethyl ester group influence the compound’s reactivity in transition-metal-catalyzed reactions?

The ethyl group’s steric bulk can:

- Limit coordination : Reduce catalytic efficiency in Pd-mediated cross-couplings (e.g., Suzuki-Miyaura).

- Modulate regioselectivity : Favor β-addition over α-attack in Rh-catalyzed hydroacylations. Mitigate via ligand design (e.g., bulky phosphines) or solvent tuning (e.g., THF for better metal solubility). Experimental validation requires kinetic profiling and X-ray crystallography of intermediates .

Q. What are the best practices for determining the crystal structure of this compound using SHELX software?

Key steps include:

- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K).

- Structure solution : Use SHELXD for direct methods or SHELXT for intrinsic phasing.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) and CheckCIF/PLATON for structural integrity .

Q. How can researchers design statistically robust experiments to study the compound’s stability under varying pH and temperature conditions?

- DOE (Design of Experiments) : Use factorial designs to test pH (2–12) and temperature (25–80°C).

- Analytical endpoints : Monitor degradation via UV-Vis (λmax shifts) or LC-MS for byproducts.

- Error analysis : Apply ANOVA to distinguish systematic vs. random errors. Predefine acceptance criteria (e.g., <10% degradation at 40°C) and include control batches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.

- Storage : Inert atmosphere (N₂) and desiccants to prevent hydrolysis.

- Waste disposal : Neutralize with dilute NaOH before aqueous disposal. Reference SDS sheets for acute toxicity (LD50) and spill management .

Q. How can researchers formulate focused hypotheses for studying the compound’s role in enzymatic inhibition or activation?

- Hypothesis framework : “The cyano group enhances binding affinity to enzyme X’s active site via dipole interactions.”

- Experimental validation : Use fluorescence quenching assays or ITC (isothermal titration calorimetry).

- Data interpretation : Compare IC50 values with computational docking (AutoDock Vina).

Ensure alignment with broader research goals (e.g., drug discovery) and ethical guidelines for biological assays .

Properties

CAS No. |

62981-80-0 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 2-cyano-4-oxopentanoate |

InChI |

InChI=1S/C8H11NO3/c1-3-12-8(11)7(5-9)4-6(2)10/h7H,3-4H2,1-2H3 |

InChI Key |

WCOOHFKTZREKRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.